[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate ZINC4085554 is a blocker of AKT1-FAK interaction which reduces the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.
Brand Name: Vulcanchem
CAS No.: 383147-92-0
VCID: VC0547792
InChI: InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18-
SMILES: COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C20H19N3O7
Molecular Weight: 413.4 g/mol

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate

CAS No.: 383147-92-0

Cat. No.: VC0547792

Molecular Formula: C20H19N3O7

Molecular Weight: 413.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate - 383147-92-0

Specification

CAS No. 383147-92-0
Molecular Formula C20H19N3O7
Molecular Weight 413.4 g/mol
IUPAC Name [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
Standard InChI InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18-
Standard InChI Key CMBGPKUWBUDMMJ-UZYVYHOESA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
SMILES COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate is a synthetic organic compound characterized by three distinct moieties:

  • A cyclohexylidene ring providing conformational rigidity.

  • A 2,4-dinitrophenyl group (C6H3(NO2)2\text{C}_{6}\text{H}_{3}(\text{NO}_{2})_{2}) acting as a strong electron-withdrawing substituent.

  • A 4-methoxybenzoate ester (C8H7O3\text{C}_{8}\text{H}_{7}\text{O}_{3}) contributing solubility and steric bulk .

The compound’s IUPAC name reflects its Z-configuration, where the imino group (-N=\text{-N=}) bridges the cyclohexylidene and 4-methoxybenzoate components. Alternative synonyms include 1-(2-([(4-Methoxybenzoyl)oxy]imino)cyclohexyl)-2,4-dinitrobenzene and Compound 1T-0219 (SC) .

PropertyValue
CAS Registry Number383147-92-0
Molecular FormulaC20H19N3O7\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{7}
Molar Mass413.38 g/mol
Purity (Commercial)≥97%

Stereochemical Considerations

The (Z)-configuration denotes that the higher-priority groups (2,4-dinitrophenyl and 4-methoxybenzoate) are on the same side of the imino double bond. This geometry influences intermolecular interactions, such as hydrogen bonding with the nitro groups, which may enhance thermal stability .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Condensation Reaction: Cyclohexanone reacts with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate.

  • Esterification: The hydrazone undergoes nucleophilic acyl substitution with 4-methoxybenzoyl chloride, yielding the final product .

Key reaction parameters include:

  • Temperature: 60–80°C for optimal imine formation.

  • Catalysts: Acidic conditions (e.g., HCl) to protonate the hydrazine and drive condensation.

Industrial Production

MolCore BioPharmatech produces the compound under ISO-certified conditions, ensuring high purity (≥97%) for pharmaceutical intermediates . Scalability is achieved through continuous-flow reactors, minimizing byproducts like unreacted hydrazine or ester hydrolysis products.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and cyclohexylidene groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) . Stability studies indicate decomposition above 200°C, attributed to nitro group exothermic decomposition .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1720 cm1^{-1} (ester C=O), 1520–1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretching), and 1250 cm1^{-1} (C-O-C of methoxy) .

  • NMR: 1H^1\text{H} NMR signals at δ 8.5–8.7 ppm (aromatic protons ortho to nitro groups) and δ 3.8 ppm (methoxy protons) .

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